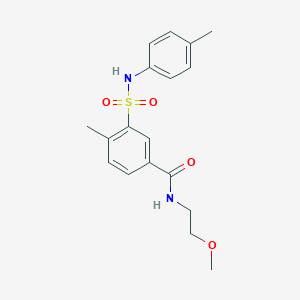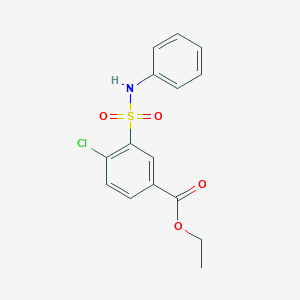![molecular formula C27H21ClN2O4 B427331 ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate](/img/structure/B427331.png)
ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[44]nona-2,8-diene-3-carboxylate is a complex heterocyclic compound It is characterized by its unique spiro structure, which includes a diazaspiro and oxaspiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate involves multiple steps. One common method involves the alkylation of tricyanopropene with phenacyl bromides in an alkaline medium. The reaction is typically carried out in dimethylformamide (DMF) with aqueous potassium hydroxide (KOH) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specific chemical properties
作用機序
The mechanism of action of ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
- 2-(3,8-diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile
- 2-(5-aryl-3-cyano-1H-pyrrol-2-yl)-2-(2-aryl-2-oxoethyl)malononitriles
Uniqueness
ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C27H21ClN2O4 |
|---|---|
分子量 |
472.9g/mol |
IUPAC名 |
ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate |
InChI |
InChI=1S/C27H21ClN2O4/c1-2-33-25(31)24-23(19-11-7-4-8-12-19)27(30(29-24)21-15-13-20(28)14-16-21)17-22(34-26(27)32)18-9-5-3-6-10-18/h3-17,23H,2H2,1H3 |
InChIキー |
QLHUDUSIVLBNOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=CC=C3)C=C(OC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
正規SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=CC=C3)C=C(OC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-3-[4-(4-toluidinosulfonyl)phenyl]propanamide](/img/structure/B427249.png)
![N-(2-chlorobenzyl)-2-{4-[(4-methoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B427251.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methylbenzyl)propanamide](/img/structure/B427252.png)
![3-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427253.png)

amino]benzoate](/img/structure/B427257.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B427259.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B427260.png)
![3-{3-Chloro-4-[(4-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427261.png)
![N-(2,4-dichlorobenzyl)-2-{4-[(4-methoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B427262.png)
![3-[4-(Allyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B427266.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromophenyl)benzamide](/img/structure/B427268.png)
![Methyl 2-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B427269.png)
